Ac-RLTbaLAR-H
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Overview
Description
The compound identified as “PMID19743866C51” is also known by several synonyms, including Ac-RLTbaLAR-H, GTPL8653, and BDBM50314023 . This compound has been investigated for its potential therapeutic applications and is associated with various molecular targets and pathways.
Chemical Reactions Analysis
PMID19743866C51 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
PMID19743866C51 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential effects on cellular processes and molecular pathways. In medicine, it is being investigated for its therapeutic potential in treating various diseases. Additionally, this compound has industrial applications, including its use in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of PMID19743866C51 involves its interaction with specific molecular targets and pathways. This compound is known to interact with complement factor B, a key component of the complement system. By binding to complement factor B, PMID19743866C51 modulates the activity of the complement system, which plays a crucial role in immune responses and inflammation .
Comparison with Similar Compounds
PMID19743866C51 can be compared with other similar compounds, such as CAB-2, LPN023, and LNP023. These compounds share similar molecular structures and target the complement system. PMID19743866C51 is unique in its specific binding affinity and mechanism of action, which distinguishes it from other related compounds .
Properties
Molecular Formula |
C36H68N12O8 |
---|---|
Molecular Weight |
797.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C36H68N12O8/c1-19(2)16-25(30(52)43-21(5)28(50)45-24(33(55)56)13-11-15-42-35(39)40)47-32(54)27(18-36(7,8)9)48-31(53)26(17-20(3)4)46-29(51)23(44-22(6)49)12-10-14-41-34(37)38/h19-21,23-27H,10-18H2,1-9H3,(H,43,52)(H,44,49)(H,45,50)(H,46,51)(H,47,54)(H,48,53)(H,55,56)(H4,37,38,41)(H4,39,40,42)/t21-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
VIJSPAIQWVPKQZ-BLECARSGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Origin of Product |
United States |
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